1-Bromopentafluoropropene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

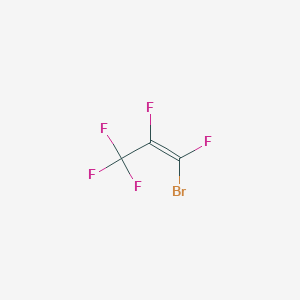

1-Bromopentafluoropropene is a chemical compound with the molecular formula C3BrF5. It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

準備方法

1-Bromopentafluoropropene can be synthesized through several methods. One common synthetic route involves the bromination of pentafluoropropene. This reaction typically requires a brominating agent such as bromine (Br2) and is carried out under controlled conditions to ensure the selective addition of the bromine atom to the propene molecule . Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

化学反応の分析

1-Bromopentafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different fluorinated organic compounds.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of pentafluoropropane.

科学的研究の応用

1-Bromopentafluoropropene has several applications in scientific research:

作用機序

The mechanism of action of 1-Bromopentafluoropropene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

類似化合物との比較

1-Bromopentafluoropropene can be compared to other halogenated alkenes, such as:

1-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-Iodopentafluoropropene: Contains an iodine atom, which can result in different chemical properties and uses.

Bromopentafluorobenzene: An aromatic compound with a similar halogenation pattern but different structural and chemical properties.

生物活性

1-Bromopentafluoropropene (C3H2F5Br) is a halogenated compound that has garnered attention for its potential applications in various fields, including as a fire suppressant and in chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

This compound is characterized by its unique structure, which includes five fluorine atoms and one bromine atom attached to a propene backbone. This configuration contributes to its stability and reactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, environmental impact, and potential applications. The following sections summarize key findings from the literature.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically use quantitative structure-activity relationship (QSAR) modeling to predict toxicity based on chemical structure.

Environmental Impact

The environmental implications of this compound are significant due to its halogenated nature, which may contribute to ozone depletion and other ecological concerns.

- Atmospheric Stability : The compound's stability in the atmosphere is a critical factor influencing its environmental impact. Research indicates a relatively long atmospheric lifetime, raising concerns about its persistence and bioaccumulation potential .

- Biodegradability : Limited data exist regarding the biodegradability of this compound. Studies suggest that it may not readily degrade in natural environments, which could lead to accumulation and adverse ecological effects .

Case Studies

Several case studies have explored the application of this compound in fire suppression systems and other industrial uses.

- Fire Suppression : A study evaluated the effectiveness of this compound as a fire suppressant compared to traditional agents like halon. Results indicated that while it possesses effective extinguishing properties, concerns over toxicity limit its use in populated areas .

- Chemical Synthesis : In chemical synthesis, this compound has been utilized as a reagent for producing fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which can enhance their properties for pharmaceutical applications .

Table 1: Toxicity Predictions for this compound

| Endpoint | Value | Methodology |

|---|---|---|

| Acute LD50 | Moderate | QSAR Modeling |

| Chronic LOAEL | Not established | Literature Review |

| Eye Sensitization | Potential Risk | QSAR Modeling |

Table 2: Environmental Persistence

特性

IUPAC Name |

(E)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBXPNZJPZBQZ-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Br)(\C(F)(F)F)/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。